N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone, a dimethylamino group, and a furan-2-yl substituent. Its molecular formula is C₁₈H₂₃N₂O₃, with a molecular weight of 315.39 g/mol (calculated). The compound’s structure combines a polar acetamide group, a lipophilic furan ring, and a tertiary amine (dimethylamino group), which may influence its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)14(15-9-6-10-20-15)11-17-16(19)12-21-13-7-4-3-5-8-13/h3-10,14H,11-12H2,1-2H3,(H,17,19) |
InChI Key |
FIXCZBIXZMJYST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Phenoxyacetic Acid Activation
Phenoxyacetic acid is typically converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. This intermediate reacts with amines to form the acetamide bond.
Amine Component Synthesis
The amine segment requires:
-
Furan ring construction : Cyclization of 1,4-diketones or dehydration of diols.
-
Dimethylamino group introduction : Reductive amination of ketones with dimethylamine or alkylation of primary amines.
Amide Bond Formation Strategies
Amide coupling is critical for assembling the final structure. Three methods are prevalent:
Schotten-Baumann Reaction
Procedure :
-
Phenoxyacetyl chloride is reacted with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in a biphasic system (water/dichloromethane).
-
A base (e.g., NaOH) neutralizes HCl byproducts.
Conditions :
Carbodiimide-Mediated Coupling
Reagents :
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Activates carboxylic acids.
-
HOBt (Hydroxybenzotriazole) : Suppresses racemization.
Procedure :
-
Phenoxyacetic acid, EDCI, and HOBt are mixed in dichloromethane.
-
The amine is added, and the reaction stirs at room temperature for 12–24 hours.
Conditions :
Phase Transfer Catalysis (PTC)
Catalyst : Tetrabutylammonium bromide (TBAB).
Procedure :
-
Phenoxyacetyl chloride and amine are combined in a toluene/water mixture with TBAB.
-
Reaction proceeds at 60–90°C for 2–8 hours.
Conditions :
Synthetic Pathways for Key Intermediates
Synthesis of 2-(Dimethylamino)-2-(Furan-2-yl)Ethylamine
Step 1 : Furan-2-carbaldehyde is condensed with nitroethane via Henry reaction to form β-nitro alcohol.
Step 2 : Reduction of the nitro group to amine using H₂/Pd-C.
Step 3 : Dimethylation via Eschweiler-Clarke reaction (formaldehyde, formic acid).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Nitroethane, K₂CO₃, ethanol, reflux | 65% |
| 2 | H₂ (1 atm), Pd-C, methanol | 90% |
| 3 | HCOOH, HCHO, 100°C | 75% |
Phenoxyacetyl Chloride Preparation
Procedure :
-
Phenoxyacetic acid (1 eq) is stirred with SOCl₂ (1.2 eq) at 40°C for 2 hours.
Optimization and Challenges
Solvent Selection
Byproduct Management
Salt Formation
Hydrochloride Salt Preparation :
-
The freebase is dissolved in anhydrous DCM.
-
Dry HCl gas is bubbled until precipitation completes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 60–75 | 90–95 | High | Moderate |
| EDCI/HOBt | 80–85 | >95 | Moderate | High |
| Phase Transfer | 70–78 | 85–90 | Low | High |
Key Takeaways :
-
EDCI/HOBt offers the best balance of yield and purity.
-
Phase transfer catalysis reduces solvent use but requires precise temperature control.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or alkaline conditions, yielding 2-phenoxyacetic acid and 2-(dimethylamino)-2-(furan-2-yl)ethylamine. Key findings include:
-
Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Alkaline Hydrolysis : Involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
-
Rate Enhancement : The dimethylamino group may participate in intramolecular catalysis, stabilizing transition states through hydrogen bonding or electrostatic interactions .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Temperature | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1M HCl (aq) | 80°C | H₂O | 6 | 72 |
| 1M NaOH (aq) | 60°C | EtOH | 4 | 85 |
Acylation and Alkylation Reactions
The dimethylamino group serves as a nucleophilic site for acylation and alkylation:
-
Acylation : Reacts with acetyl chloride or benzoyl chloride in the presence of a base (e.g., triethylamine) to form N-acylated derivatives.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce quaternary ammonium salts.
Mechanistic Insight :
-
Acylation proceeds via nucleophilic attack of the dimethylamino nitrogen on the electrophilic carbonyl carbon of the acylating agent.
-
Steric hindrance from the furan ring may reduce reaction rates compared to simpler amines.
Electrophilic Substitution on the Furan Ring
The furan moiety undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-donating effects of the oxygen atom:
-
Nitration : Reaction with nitric acid in acetic anhydride produces 5-nitro-furan derivatives.
-
Halogenation : Chlorination or bromination occurs readily under mild conditions (e.g., Cl₂ in CCl₄).
Table 2: EAS Reactivity of the Furan Ring
| Reaction | Reagent | Major Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/Ac₂O | 5-nitro-furan derivative | 68 |
| Bromination | Br₂/CCl₄ | 5-bromo-furan derivative | 75 |
Nucleophilic Reactions at the Phenoxy Group
The phenoxyacetamide moiety participates in:
-
Esterification : Reacts with alcohols under acidic catalysis to form ester derivatives.
-
Nucleophilic Displacement : The phenoxy oxygen can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., thiols).
Oxidation and Reduction Pathways
-
Oxidation : The furan ring is susceptible to oxidation with agents like KMnO₄, yielding diketone intermediates.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering solubility and bioactivity.
Mechanistic Studies and Catalysis
The compound’s amide bond exhibits atypical reactivity due to electronic effects:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of phenoxyacetamides have been explored for their efficacy against various bacterial strains. The presence of the furan ring enhances the interaction with biological targets, potentially leading to increased antimicrobial activity .
Anti-inflammatory Potential
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide may serve as a scaffold for developing anti-inflammatory drugs. Studies on related compounds have shown that modifications to the phenoxyacetamide structure can lead to selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic processes. For example, similar compounds have been investigated for their ability to inhibit α-glucosidase, which plays a role in carbohydrate metabolism and could be beneficial in managing diabetes .
Pesticidal Properties
Given its chemical structure, this compound is being evaluated for use as a pesticide or herbicide. The furan moiety is known to contribute to the bioactivity of agrochemicals, potentially enhancing the compound's effectiveness against pests while minimizing environmental impact .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at optimizing biological activity. Common methods include:
- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.
- Alkylation : Introducing the dimethylamino group through alkylation reactions.
- Acetamide Formation : Attaching the phenoxy group via acetamide coupling reactions.
These synthetic pathways can be adjusted to yield derivatives with enhanced properties tailored for specific applications .
Case Study 1: Antimicrobial Efficacy
A study published in ResearchGate highlighted the antimicrobial activity of structurally similar compounds, indicating that modifications in the side chains could significantly enhance efficacy against resistant bacterial strains . This finding underscores the potential of this compound as a lead compound in antibiotic development.
Case Study 2: COX Inhibition
Another investigation focused on COX inhibitors demonstrated that compounds featuring similar scaffolds exhibited varying degrees of anti-inflammatory activity, suggesting that this compound might also possess selective COX inhibitory properties . This could pave the way for new therapeutic agents targeting inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems.
Comparison with Similar Compounds
Substituted Phenoxyacetamide Derivatives
Several phenoxyacetamide analogs have been synthesized and evaluated for pharmacological activities. Key examples include:
Key Differences :
- Furan rings are prone to oxidative metabolism, which may affect bioavailability .
Ranitidine-Related Acetamides
Ranitidine derivatives share structural motifs with the target compound, particularly the dimethylaminomethyl-furan group:
Comparison :
- Ranitidine derivatives feature a nitroethene group and sulfanyl linkage , critical for H₂ receptor antagonism. The target compound lacks these groups, implying divergent mechanisms of action.
- Both compounds utilize a furan ring with dimethylamino groups, but the target compound’s phenoxyacetamide backbone may direct it toward different biological targets.
Acetamides with Heterocyclic Substituents
Heterocyclic acetamides, such as thiophene- or imidazole-containing derivatives, highlight the role of aromatic systems:
Structural Insights :
Simplified Acetamide Derivatives
Simpler analogs, such as 2-phenylacetamide and N,N-dimethyl-2-phenylacetamide, provide baseline comparisons:
Key Contrasts :
- The dimethylaminoethyl side chain introduces a positively charged tertiary amine at physiological pH, which could facilitate interactions with negatively charged biological membranes.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide, identified by its compound ID D174-0158, is a synthetic compound with a molecular formula of C16H20N2O3 and a molecular weight of 324.81 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on various cellular mechanisms.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Compound ID | D174-0158 |
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 324.81 g/mol |
| LogP | 1.5193 |
| LogD | 1.2514 |
| Polar Surface Area | 42.857 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis. This was observed in studies where the compound demonstrated selective toxicity towards A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines while showing less effect on non-cancerous cells .
Cytotoxicity Assays
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound:
-
Cell Lines Tested :
- A549 (lung carcinoma)
- HeLa (cervical carcinoma)
- 184B5 (non-tumor breast epithelial)
-
Findings :
- The compound showed moderate cytotoxicity against A549 and HeLa cells, with IC50 values suggesting effective inhibition at micromolar concentrations.
- Selective toxicity was noted, with significantly lower effects on non-tumor cells, indicating a potential therapeutic window for targeting cancerous tissues .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the furan and phenoxy groups can significantly influence biological activity. For instance, variations in substituents on the phenoxy ring affected both potency and selectivity towards different cell lines .
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. Mice treated with the compound displayed reduced tumor sizes compared to control groups, correlating with increased apoptosis markers in tumor tissues .
Case Study 2: Mechanistic Insights
Further investigations into the mechanistic pathways revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This suggests that this compound may serve as a lead compound for developing novel anti-cancer therapies targeting these pathways .
Q & A
Basic: What are the optimal synthetic routes for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide, and how can reaction efficiency be monitored?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-phenoxyacetic acid with a furan-containing amine precursor (e.g., 2-(dimethylamino)-2-(furan-2-yl)ethylamine) using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or HPLC with UV detection at 254 nm ensures reaction progress and purity .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Answer:
Contradictions often arise from assay-specific variables (e.g., cell line variability, solvent effects). Methodological solutions include:
- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in cellulo (e.g., viability assays) systems .
- Solvent Controls : Test compound solubility in DMSO/PBS mixtures to exclude solvent interference .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., pH, temperature) .
Basic: What spectroscopic methods are critical for characterizing this compound's structure?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., m/z 318.18 for C₁₈H₂₂N₂O₃⁺) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) confirm functional groups .
Advanced: What computational strategies predict the compound's binding affinity to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs), focusing on hydrogen bonding with the amide group and π-π stacking with the furan/phenoxy moieties .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding kinetics .
- QSAR Models : Train models using descriptors like logP and polar surface area to predict ADMET properties .
Basic: How to optimize purification techniques for this compound?
Answer:
- Recrystallization : Use ethanol/water (70:30) at 4°C for high-purity crystals .
- Flash Chromatography : Optimize gradient elution (e.g., 20% → 50% ethyl acetate in hexane) to resolve byproducts .
- HPLC : Semi-preparative C18 column with isocratic acetonitrile/water (55:45) at 2 mL/min .
Advanced: How to design experiments to study the compound's stability under various conditions?
Answer:
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, 0.1 M HCl/NaOH, UV light) and monitor via UPLC-MS .
- Kinetic Studies : Determine degradation rate constants (k) at varying pH/temperature using first-order kinetics .
- Degradation Product Identification : Use LC-QTOF-MS to characterize hydrolyzed or oxidized byproducts .
Basic: What are the key structural features influencing this compound's reactivity?
Answer:
- Furan Ring : Participates in electrophilic substitution (e.g., nitration) due to electron-rich aromaticity .
- Amide Bond : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .
- Dimethylamino Group : Enhances solubility in polar solvents and potential for quaternization .
Advanced: How can researchers validate the compound's mechanism of action in complex biological systems?
Answer:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to putative targets .
- CRISPR Knockout Models : Generate gene-edited cell lines lacking the target protein to assess activity loss .
- Metabolomic Profiling : Compare metabolite changes (via LC-MS) in treated vs. untreated systems to map pathways .
Basic: What are the recommended storage conditions to ensure compound integrity?
Answer:
- Temperature : Store at -20°C in airtight, amber vials to prevent light/oxygen degradation .
- Solvent : Dissolve in anhydrous DMSO (≤10 mM) for long-term stability; avoid aqueous buffers >24 hours .
Advanced: How to address low yields in the final synthetic step?
Answer:
- Reaction Optimization : Screen catalysts (e.g., DMAP for amide coupling) and solvents (e.g., DMF vs. THF) .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., unreacted starting materials) and adjust stoichiometry .
- Microwave Assistance : Reduce reaction time and improve yield via microwave-assisted synthesis (e.g., 100°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
